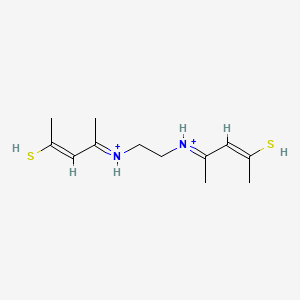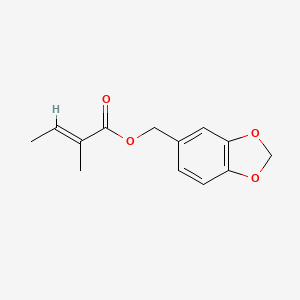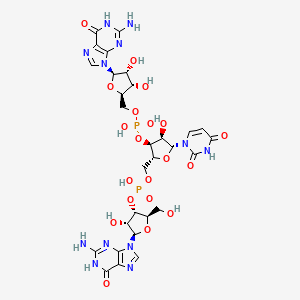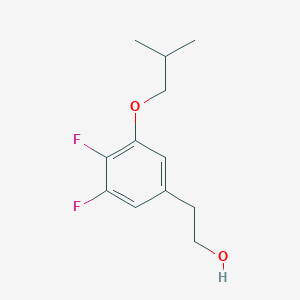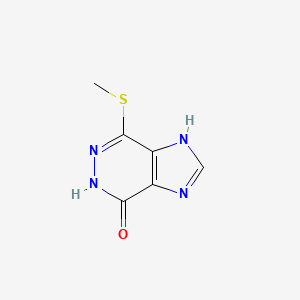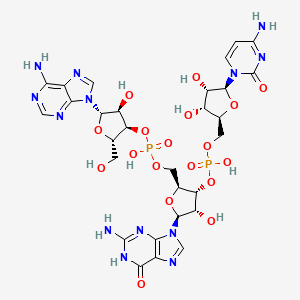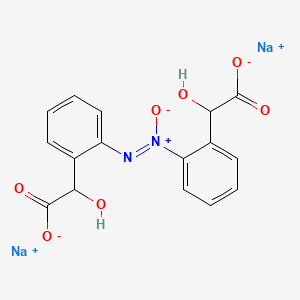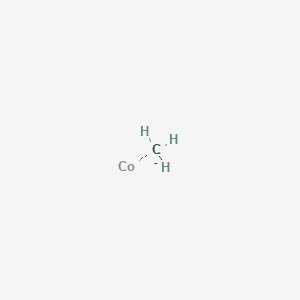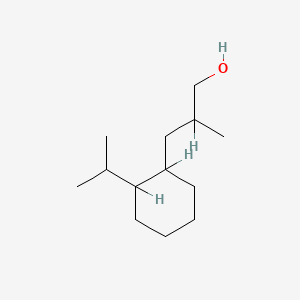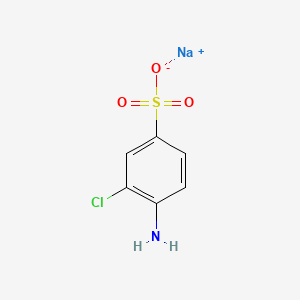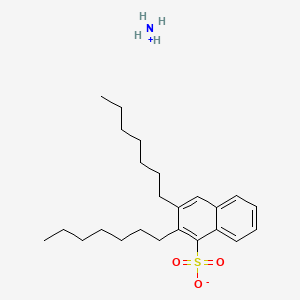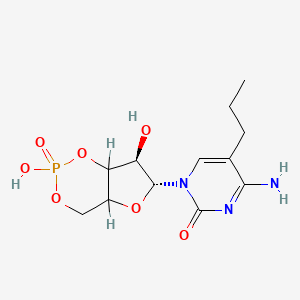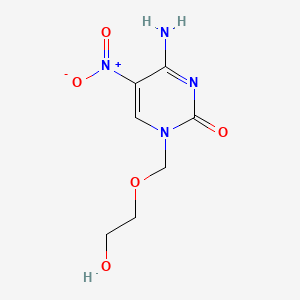
1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is structurally related to cytosine, one of the four main bases found in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine typically involves multiple steps, starting from readily available precursorsThe nitro group is then introduced via nitration reactions under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyethoxy methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-((2-Hydroxyethoxy)methyl)-5-aminocytosine, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in gene regulation and epigenetic modifications.
Medicine: It has shown promise as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of novel materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The nitro group can undergo reduction to form reactive intermediates that further interfere with cellular functions. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to its antiviral and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-methyluracil:
1-((2-Hydroxyethoxy)methyl)-5-aminocytosine: This compound is formed by the reduction of the nitro group in 1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine.
Uniqueness
This compound is unique due to the presence of both the hydroxyethoxy methyl group and the nitro group, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .
Properties
CAS No. |
91897-91-5 |
|---|---|
Molecular Formula |
C7H10N4O5 |
Molecular Weight |
230.18 g/mol |
IUPAC Name |
4-amino-1-(2-hydroxyethoxymethyl)-5-nitropyrimidin-2-one |
InChI |
InChI=1S/C7H10N4O5/c8-6-5(11(14)15)3-10(7(13)9-6)4-16-2-1-12/h3,12H,1-2,4H2,(H2,8,9,13) |
InChI Key |
CPWDKIFEUUWDSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=O)N1COCCO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


